Product packaging for Xanthine, 3-(2-hydroxyethyl)-1-methyl-(Cat. No.:CAS No. 31542-47-9)

Xanthine, 3-(2-hydroxyethyl)-1-methyl-

Cat. No.: B14692769
CAS No.: 31542-47-9
M. Wt: 210.19 g/mol
InChI Key: XXSKBKUNDLWMML-UHFFFAOYSA-N
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Description

Significance of Xanthine (B1682287) Alkaloids in Medicinal Chemistry Research

Xanthine alkaloids, a class of naturally occurring purine (B94841) bases, hold a significant place in medicinal chemistry. nih.govnih.gov The most well-known members of this family are caffeine (B1668208), theophylline (B1681296), and theobromine, which are widely consumed in beverages like coffee and tea. mdpi.com In the realm of pharmacology, these compounds are recognized for their diverse physiological effects, which primarily stem from their ability to act as antagonists of adenosine (B11128) receptors and inhibitors of phosphodiesterase enzymes. nih.gov This dual mechanism of action leads to a wide range of therapeutic applications, including bronchodilation for asthma treatment, central nervous system stimulation, and diuresis. nih.govresearchgate.net The inherent versatility of the xanthine scaffold has made it a "privileged structure" in drug discovery, continually inspiring the synthesis of novel derivatives with tailored pharmacological profiles. nih.gov

Overview of Purine Scaffold Modifications and Their Academic Impact

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a fundamental building block in numerous biologically important molecules, including nucleic acids and certain coenzymes. In medicinal chemistry, modifications to the purine core have led to the development of a vast array of therapeutic agents. nih.gov By strategically adding or altering functional groups at various positions on the purine ring, researchers can fine-tune the molecule's interaction with biological targets, leading to enhanced potency, selectivity, and pharmacokinetic properties. These modifications have yielded drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions. The academic impact of purine scaffold modifications is substantial, with a continuous stream of research dedicated to exploring new synthetic routes and structure-activity relationships. nih.govresearchgate.net

Research Rationale for Investigating Xanthine, 3-(2-hydroxyethyl)-1-methyl-

While specific research dedicated to Xanthine, 3-(2-hydroxyethyl)-1-methyl- is limited, its structural features suggest a rationale for its synthesis and potential investigation. The presence of a methyl group at the N1 position and a hydroxyethyl (B10761427) group at the N3 position of the xanthine core are key modifications.

A United States patent from 1977 describes the synthesis of 1-methyl-3-substituted-xanthines, including the 3-(2-hydroxyethyl) derivative. The primary rationale outlined in this patent was the pursuit of novel compounds with potential cardiotonic activity. The inventors aimed to develop compounds that could be useful in the treatment of cardiac failure. This suggests that the initial interest in Xanthine, 3-(2-hydroxyethyl)-1-methyl- was driven by its potential as a cardiovascular agent.

The synthesis method described involves the reaction of 1-methyl-5,6-diaminouracil with urea (B33335) to form 1-methylxanthine (B19228), which is then reacted with ethylene (B1197577) oxide. This process yields the 3-(2-hydroxyethyl)-1-methyl-xanthine. The patent highlights the intention to create derivatives with therapeutic potential, positioning this compound within the broader effort to discover new xanthine-based drugs.

Scope of Current Academic Inquiry into Xanthine Derivatives

The current academic inquiry into xanthine derivatives is broad and multifaceted, exploring their potential in a variety of therapeutic areas. nih.gov Research continues to focus on their established roles as adenosine receptor antagonists and phosphodiesterase inhibitors, with efforts to develop more selective and potent analogs. nih.gov

Key areas of contemporary research include:

Neurodegenerative Diseases: Investigating the neuroprotective effects of xanthine derivatives in conditions like Parkinson's and Alzheimer's disease. mdpi.com

Inflammatory and Autoimmune Disorders: Exploring their anti-inflammatory properties for the treatment of diseases such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govresearchgate.net

Oncology: Studying the potential of novel xanthine derivatives as anti-tumor agents.

Metabolic Disorders: Examining their role in conditions like diabetes and obesity.

While the academic community actively investigates a wide range of xanthine derivatives, "Xanthine, 3-(2-hydroxyethyl)-1-methyl-" does not appear to be a current focus of intensive research, based on available public data. Its initial exploration as a potential cardiotonic agent has not, to date, translated into a significant body of published research. This could be due to a variety of factors, including a lack of significant efficacy in preclinical studies or a shift in research focus towards other derivatives with more promising therapeutic profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O3 B14692769 Xanthine, 3-(2-hydroxyethyl)-1-methyl- CAS No. 31542-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31542-47-9

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10)

InChI Key

XXSKBKUNDLWMML-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N=CN2)N(C1=O)CCO

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Xanthine, 3 2 Hydroxyethyl 1 Methyl

General Synthetic Pathways for Xanthine (B1682287) Nucleus Functionalization

The construction and functionalization of the xanthine core are primarily achieved through well-established synthetic routes that have undergone significant modernization over the years. These methods typically involve the initial synthesis of a substituted uracil (B121893) precursor followed by the formation of the fused imidazole (B134444) ring. nih.govbiointerfaceresearch.com

The Traube synthesis, first reported in 1900, remains the most classical and widely utilized method for preparing xanthine analogs. nih.govrsc.org The traditional pathway begins with the condensation of urea (B33335) or a substituted urea with cyanoacetic acid in the presence of acetic anhydride. biointerfaceresearch.com This reaction forms a cyanoacetyl urea intermediate, which, upon treatment with an alkali, undergoes ring closure to produce a 6-aminouracil (B15529) derivative. biointerfaceresearch.com

The key steps of the Traube synthesis for converting the 6-aminouracil precursor to the xanthine nucleus are as follows:

Nitrosation: The 6-aminouracil is treated with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C5 position, yielding a 6-amino-5-nitrosouracil. nih.gov

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like sodium dithionite, to form a 5,6-diaminouracil (B14702). nih.gov

Cyclization: The final step involves the ring closure of the 5,6-diaminouracil to form the imidazole portion of the xanthine ring. This is commonly achieved by heating with a one-carbon source, such as formic acid or formamide, to yield the 8-unsubstituted xanthine. nih.govrsc.org

Modern adaptations of the Traube synthesis focus on improving yields, reducing reaction times, and expanding the diversity of accessible derivatives. These include the use of alternative reagents and conditions for the cyclization step. nih.govasianpubs.org

The critical step in many xanthine syntheses is the closure of the imidazole ring from a 5,6-diaminouracil precursor. asianpubs.org While the classical Traube synthesis uses formic acid, this can involve a tedious two-step process with an intermediate formamide. asianpubs.org

Alternative and often more efficient ring-closure procedures have been developed. One notable method involves reacting the 5,6-diaminouracil with triethyl orthoformate. asianpubs.org This reagent is relatively stable and accessible, though conventional heating methods can lead to long reaction times, partly due to the poor solubility of the uracil precursors. To overcome this, microwave-assisted procedures have been introduced, which significantly shorten reaction times and provide high yields of the desired xanthine derivatives, even on a gram scale. asianpubs.org

The synthesis of the 5,6-diaminouracil precursors is itself a key area of chemical methodology. As outlined in the Traube synthesis, these compounds are typically prepared from substituted ureas and cyanoacetic acid. biointerfaceresearch.com The ability to use mono- or di-substituted ureas allows for the early introduction of substituents at what will become the N1 and N3 positions of the xanthine ring. biointerfaceresearch.com

Synthesis StageClassical Reagent(s)Modern/Alternative Reagent(s)Key Transformation
Uracil Formation Substituted Urea, Cyanoacetic Acid, Acetic AnhydrideN/ACondensation and ring closure to form 6-aminouracil. biointerfaceresearch.com
C5-Functionalization Sodium Nitrite, Acetic AcidIsopentyl NitriteNitrosation of 6-aminouracil at the C5 position. nih.govbiointerfaceresearch.com
C5-Reduction Sodium DithioniteCatalytic HydrogenationReduction of the C5-nitroso group to an amino group. nih.gov
Imidazole Ring Closure Formic Acid, FormamideTriethyl Orthoformate, 1,3,5-Triazine, AldehydesCyclization of 5,6-diaminouracil to form the xanthine scaffold. nih.govasianpubs.org

Targeted Synthesis of 3-(2-hydroxyethyl)-1-methyl-xanthine

The synthesis of asymmetrically substituted xanthines like 3-(2-hydroxyethyl)-1-methyl-xanthine requires a regioselective approach to introduce the correct substituents at the N1 and N3 positions. This can be achieved either by starting with a pre-functionalized precursor in a Traube-type synthesis or by the sequential alkylation of a xanthine intermediate.

The introduction of methyl and β-hydroxyethyl groups onto the xanthine nucleus is typically accomplished via N-alkylation reactions.

Methyl Group Introduction: The 1-methyl substituent can be introduced by using a methylating agent. Common reagents for this purpose include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄). rsc.org The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, increasing its nucleophilicity. The synthesis could start from 1-methyl-6-aminouracil, which is then carried through the nitrosation, reduction, and cyclization steps to form 1-methylxanthine (B19228).

β-hydroxyethyl Group Introduction: The 3-(2-hydroxyethyl) group can be installed using reagents such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction of a 1-methylxanthine intermediate with 2-chloroethanol in the presence of a base would lead to the desired product. The choice of base and solvent is crucial for controlling the site of alkylation.

A plausible synthetic route could involve the reaction of 1-methylxanthine with 2-chloroethanol in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution.

A primary challenge in the synthesis of specifically substituted xanthines is controlling the regioselectivity of alkylation. The xanthine molecule has multiple potentially reactive nitrogen atoms (N1, N3, N7, and N9), and their relative reactivity can be influenced by factors such as pH, solvent, and the nature of the alkylating agent. nih.govresearchgate.net

Regioselectivity: In a neutral or basic medium, the N1, N3, and N7 positions can be alkylated. Quaternization at the N9 position to form a xanthinium salt typically requires more forcing conditions, such as high temperatures and the use of potent alkylating agents like ethyl tosylate or diethyl sulfate. nih.gov The acidity of the N-H protons generally follows the order N3 > N7 > N1, meaning that under basic conditions, the N3 position is often the most reactive site for initial alkylation. However, steric hindrance and electronic effects from existing substituents can alter this reactivity pattern.

Innovations: To overcome these challenges, chemists employ several strategies. One approach is the use of protecting groups to temporarily block certain nitrogen positions, directing the alkylation to the desired site. Another strategy involves carefully controlling reaction conditions. For instance, solid-phase synthesis has been employed to create fully substituted xanthine derivatives by anchoring the molecule to a resin and performing sequential reactions. biointerfaceresearch.com More recently, greener approaches using water as a solvent at overboiling temperatures in a sealed Q-tube® have been developed for the efficient N-alkylation of xanthines. mdpi.com These methods offer a cleaner and simpler process for creating N-decorated xanthine libraries. mdpi.com

Exploration of Derivatization at Positions N1, N3, N7, and C8 of the Xanthine Scaffold for Research Applications

The functionalization of the xanthine scaffold at the N1, N3, N7, and C8 positions is a cornerstone of drug discovery and medicinal chemistry research, leading to a vast array of compounds with diverse pharmacological profiles. nih.govresearchgate.net

N1, N3, and N7 Positions: These positions are readily functionalized through N-alkylation or N-arylation reactions. A wide variety of substituents, including alkyl, benzyl, propargyl, and other functional groups, can be introduced. mdpi.comnih.gov The choice of substituent significantly impacts the compound's biological activity, often by altering its affinity and selectivity for targets like adenosine (B11128) receptors or phosphodiesterases. nih.govasianpubs.org For example, the synthesis of 1,3-dialkyl-7-(prop-2-yn-1-yl)xanthines allows for further modification via click chemistry. nih.gov

C8 Position: The C8 position is a key site for introducing structural diversity. This is often achieved during the ring-closure step of the synthesis. By reacting a 5,6-diaminouracil precursor with different reagents, a wide range of substituents can be installed at C8. nih.gov

Using various carboxylic acids followed by cyclization yields 8-alkyl or 8-aryl xanthines. nih.govfrontiersin.org

Condensation with aldehydes can lead to the formation of an intermediate that undergoes oxidative cyclization to produce 8-substituted derivatives. nih.govbiointerfaceresearch.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, on an 8-haloxanthine precursor (e.g., 8-bromocaffeine) are powerful methods for introducing aryl, hetaryl, or alkynyl groups at the C8 position. nih.gov

These derivatization strategies have been instrumental in developing potent and selective ligands for various biological targets. The systematic modification of the xanthine scaffold allows researchers to probe structure-activity relationships and optimize compounds for desired therapeutic effects. nih.govfrontiersin.org

PositionDerivatization StrategyCommon ReagentsExample Application
N1, N3 N-AlkylationAlkyl halides (e.g., CH₃I), Dialkyl sulfatesModulation of solubility and receptor affinity. biointerfaceresearch.comnih.gov
N7 N-AlkylationPropargyl bromide, Benzyl bromideIntroduction of functional groups for further reaction or to enhance potency. mdpi.comnih.gov
C8 Ring CyclizationCarboxylic acids, Aldehydes, Triethyl orthoformateIntroduction of diverse alkyl, aryl, and other substituents. nih.govbiointerfaceresearch.comfrontiersin.org
C8 Cross-CouplingArylboronic acids (Suzuki), Terminal alkynes (Sonogashira)Synthesis of C-C bonded derivatives for receptor antagonist development. nih.gov

Molecular Mechanisms of Action and Pharmacological Modulations of Xanthine, 3 2 Hydroxyethyl 1 Methyl

Adenosine (B11128) Receptor Antagonism

The primary and most widely recognized mechanism of action for xanthine (B1682287) derivatives is the antagonism of adenosine receptors. nih.gov These receptors are integral to regulating a vast array of physiological processes. Methylxanthines act as competitive antagonists at these receptors, with their potency and selectivity being heavily influenced by the nature and position of substituents on the xanthine core. nih.govresearchgate.net

Non-Selective and Selective Antagonism of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) by Xanthine Derivatives

Simple, naturally occurring methylxanthines such as caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine) are non-selective antagonists, exhibiting affinity for all four adenosine receptor (AR) subtypes: A1, A2A, A2B, and A3. nih.govnih.gov Their affinity is generally in the micromolar range. nih.gov The substitution pattern on the xanthine ring is a critical determinant of both affinity and selectivity.

Research into structure-activity relationships has shown that substitution at the N1 position is crucial for affinity across all AR subtypes. nih.gov For instance, a 1-propyl group tends to enhance affinity for A2B and A3 receptors, while a 1-benzyl group is more favorable for A1 and A2A subtypes. nih.gov As Xanthine, 3-(2-hydroxyethyl)-1-methyl- possesses a methyl group at the N1 position, it is expected to contribute to binding at adenosine receptors, likely in a non-selective manner similar to other simple alkylxanthines like 1-methylxanthine (B19228). nih.gov

The substituent at the N3 position further modulates this activity. For example, 3-propylxanthine (enprofylline) shows a degree of selectivity for the A2B receptor. nih.gov The 3-(2-hydroxyethyl) group in the target compound introduces a polar hydroxyl function, which could influence its interaction profile with the receptors.

Binding Affinities (Ki, µM) of Representative Xanthine Derivatives at Human Adenosine Receptor Subtypes

CompoundA1A2AA2BA3
Caffeine (1,3,7-Trimethylxanthine)291413>100
Theophylline (1,3-Dimethylxanthine)122513>100
Paraxanthine (1,7-Dimethylxanthine)219.52.5>100
1-Methylxanthine>100>1002.5>100

This table presents generalized affinity data for common xanthine derivatives to illustrate the typical micromolar potency and general lack of selectivity among simple alkylxanthines. Data adapted from literature on human receptors. nih.gov

Receptor Binding Kinetics and Affinity Studies in Preclinical Models

Preclinical studies, typically utilizing radioligand binding assays in animal brain tissues or cultured cells expressing specific human receptor subtypes, are fundamental to determining the binding affinity of xanthine derivatives. researchgate.net These studies measure the inhibition constant (Kᵢ), which indicates the concentration of the antagonist required to occupy 50% of the receptors.

For simple methylxanthines like caffeine and its primary metabolites, these Kᵢ values are consistently in the low-to-mid micromolar range across rat and human A1, A2A, and A2B receptors. nih.gov This suggests that at physiological concentrations achieved through dietary intake, these compounds can exert significant adenosine receptor blockade. The behavioral stimulant effects of methylxanthines show a strong correlation with their affinities for adenosine receptors. johnshopkins.edu Given its structure, Xanthine, 3-(2-hydroxyethyl)-1-methyl- would be expected to exhibit similar micromolar affinity in preclinical binding assays.

Ligand-Receptor Interaction Profiling

The interaction between a xanthine ligand and an adenosine receptor is a complex interplay of hydrophobic and hydrophilic interactions within the receptor's binding pocket. The xanthine core mimics the purine (B94841) structure of adenosine, allowing it to fit into the same binding site. The substituents at the N1, N3, N7, and C8 positions then determine the precise fit and binding energy.

The N1 and N3 positions are particularly important for establishing key interactions. Modifications at these sites can dramatically alter affinity and selectivity. The introduction of a hydroxyethyl (B10761427) group at the N3 position, as in the compound of interest, adds a potential hydrogen bond donor and acceptor. This feature could form specific interactions with amino acid residues in the binding pocket, potentially altering its affinity profile compared to xanthines with simple alkyl groups at this position.

Cyclic Nucleotide Phosphodiesterase (PDE) Inhibition

A second, distinct mechanism of action for xanthine derivatives is the inhibition of cyclic nucleotide phosphodiesterases (PDEs). nih.govnih.gov These enzymes are responsible for the degradation of the intracellular second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). medchemexpress.commdpi.com By inhibiting PDEs, xanthines can increase the intracellular concentrations of these cyclic nucleotides, thereby modulating numerous downstream signaling cascades. nih.gov

Inhibition of Specific PDE Isoenzymes (e.g., PDE1, PDE3, PDE4) by Xanthine Derivatives

The PDE superfamily consists of 11 distinct families (PDE1-PDE11), with various isoforms and splice variants. mdpi.com Xanthines like theophylline are generally considered non-selective PDE inhibitors, affecting multiple isoenzymes. nih.govmedchemexpress.com However, the potency against different PDE families varies, and this mechanism is often considered secondary to adenosine antagonism, typically requiring higher concentrations than those needed to block adenosine receptors. nih.gov

Synthetic xanthine derivatives have been developed to achieve greater potency and selectivity for specific PDE isoenzymes. nih.gov

PDE1: This isoenzyme is calcium- and calmodulin-dependent and hydrolyzes both cAMP and cGMP. Some xanthines show inhibitory activity against PDE1.

PDE3: This family is cGMP-inhibited and plays a significant role in cardiovascular function and airway smooth muscle tone. Theophylline is known to inhibit PDE3, contributing to its bronchodilatory effects. medchemexpress.com

PDE4: This is a cAMP-specific PDE that is a major regulator of inflammation. Selective PDE4 inhibitors are used in treating inflammatory airway diseases. nih.govnih.gov While classical xanthines are weak PDE4 inhibitors, this family is a key target for newer derivatives. nih.gov

The inhibitory profile of Xanthine, 3-(2-hydroxyethyl)-1-methyl- on specific PDE isoenzymes has not been characterized. However, based on its core structure, it would likely function as a non-selective inhibitor, with potential activity against PDE1, PDE3, and PDE4, similar to other methylxanthines.

Inhibitory Profile of Selected Xanthine Derivatives Against PDE Isoenzymes

CompoundPrimary PDE TargetsNotes
TheophyllineNon-selective (e.g., PDE3, PDE4)Considered a broad-spectrum, relatively weak PDE inhibitor. medchemexpress.com
PentoxifyllineNon-selectiveA xanthine analog used for intermittent claudication. nih.gov
RoflumilastSelective PDE4A non-xanthine, but demonstrates the principle of selective PDE inhibition for therapeutic benefit. medchemexpress.com
EnsifentrineDual PDE3/PDE4A novel xanthine derivative with combined bronchodilator and anti-inflammatory actions. mdpi.com

Impact on Intracellular Cyclic Adenosine Monophosphate (cAMP) and Cyclic Guanosine Monophosphate (cGMP) Levels

By inhibiting PDE enzymes, xanthine derivatives prevent the breakdown of cAMP and cGMP, leading to their accumulation within the cell. nih.govnih.gov This elevation of second messengers can have profound physiological effects:

Increased cAMP: Leads to the activation of Protein Kinase A (PKA), which then phosphorylates numerous target proteins. nih.gov In bronchial smooth muscle, this cascade results in relaxation and bronchodilation. nih.gov In other tissues, it can modulate processes like inflammation, metabolism, and neuronal activity. nih.gov

Increased cGMP: Activates Protein Kinase G (PKG) and can also interact with other signaling pathways. frontiersin.org It is crucial in regulating vascular tone and platelet function. mdpi.com

Furthermore, there is a significant crosstalk between the two cyclic nucleotide pathways. Specifically, cGMP can regulate cAMP levels by differentially affecting PDE isoenzymes: it can inhibit the cAMP-degrading activity of PDE3, thereby increasing cAMP, while simultaneously stimulating the cAMP-degrading activity of PDE2, which would decrease cAMP. nih.gov The net effect of a PDE inhibitor on intracellular cyclic nucleotide levels is therefore dependent on the specific PDE isoenzymes inhibited and the cellular context. nih.gov

Specific Studies on 3-(2-hydroxyethyl)-1-methyl-xanthine as a Phosphodiesterase Inhibitor

Methylxanthines are well-established as non-selective phosphodiesterase (PDE) inhibitors. nih.govkcl.ac.ukwikipedia.org These enzymes are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.org By inhibiting PDEs, methylxanthines increase the intracellular levels of these messengers, leading to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammation. nih.govnih.gov

While specific kinetic studies on 3-(2-hydroxyethyl)-1-methyl-xanthine are not extensively documented, research on structurally similar compounds provides a framework for its expected activity. For instance, 7-(β-Hydroxyethyl)theophylline, also known as Etofylline, is recognized as a methylxanthine phosphodiesterase inhibitor. caymanchem.commedchemexpress.com A 1971 study by Mizon et al. investigated the inhibitory activity of various substituted theophyllines on specific cyclic nucleotide phosphodiesterases. caymanchem.com The general mechanism for this class of compounds involves competitively blocking the active site of PDE enzymes. wikipedia.org The PDE family consists of several isoenzymes, and different methylxanthines can exhibit varying affinities for these subtypes. nih.govclevelandclinic.org The inhibition of PDE4, in particular, is linked to the anti-inflammatory effects observed with these compounds, as this isoenzyme is prevalent in inflammatory and immune cells. wikipedia.orgnih.gov

Table 1: General Effects of Methylxanthine-Based PDE Inhibition

PDE Isoenzyme TargetPrimary Second MessengerKey Cellular Outcome
PDE3cAMPPositive inotropic effects, vasodilation, platelet aggregation inhibition. nih.gov
PDE4cAMPBronchial muscle relaxation, decreased pro-inflammatory mediators. wikipedia.orgnih.gov
PDE5cGMPVasodilation, smooth muscle relaxation. clevelandclinic.org

Other Investigated Cellular and Enzymatic Targets

Beyond phosphodiesterase inhibition, the pharmacological profile of xanthine derivatives is shaped by their interactions with a range of other cellular targets.

Modulation of GABA Receptor Action

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the brain. youtube.com Some methylxanthines have been shown to interact with GABA receptors, specifically the GABA-A receptor subtype. Research indicates that theophylline can act as a competitive, voltage-dependent inhibitor of GABA-induced currents. nih.gov This antagonism of the brain's primary inhibitory system may contribute to some of the central nervous system effects of methylxanthines. nih.gov

Furthermore, studies on embryonic brain neurons have shown that chronic exposure to theophylline or caffeine can reduce the allosteric interaction between the GABA and benzodiazepine (B76468) binding sites on the GABA-A receptor. nih.gov This "uncoupling" suggests that long-term exposure to certain methylxanthines could lead to modifications of the GABA-A receptor complex. nih.gov Specific investigations into the direct effects of 3-(2-hydroxyethyl)-1-methyl-xanthine on GABA receptor modulation are required to confirm if it shares these properties with other xanthines.

Regulation of Intracellular Calcium Homeostasis

Intracellular calcium (Ca2+) is a critical second messenger that governs a multitude of cellular processes. youtube.comresearchgate.net While direct evidence linking 3-(2-hydroxyethyl)-1-methyl-xanthine to the regulation of intracellular calcium homeostasis is scarce, the known effects of PDE inhibitors provide a potential indirect mechanism. The increase in cAMP resulting from PDE inhibition can activate protein kinase A (PKA), which in turn can phosphorylate various proteins involved in calcium signaling, including ion channels and pumps. For example, PDE3 inhibitors are known to cause positive inotropic effects in the myocardium by increasing intracellular calcium. nih.gov Research on the related compound Etofylline in zebrafish embryos noted developmental effects such as curling, contraction, and abnormal heartbeats, which could potentially be linked to disruptions in calcium homeostasis, though this is not definitive. medchemexpress.com

Acetylcholinesterase Inhibition by Methylxanthine Derivatives

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.govwikipedia.org Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govnih.govnih.gov While caffeine itself is a weak AChE inhibitor, the xanthine scaffold has been successfully used as a basis for designing potent AChE inhibitors. nih.gov Researchers have synthesized various theophylline-based hybrid molecules that demonstrate significant AChE inhibitory activity, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov This indicates that the methylxanthine core can be chemically modified to create effective inhibitors that bind to the active site of the AChE enzyme. nih.govplos.org Whether 3-(2-hydroxyethyl)-1-methyl-xanthine possesses intrinsic AChE inhibitory activity remains an area for future investigation.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Theophylline-Based Hybrids

CompoundDescriptionAChE Inhibition at 25 µM (%)IC₅₀ (µM)
Acefylline-eugenol 6dTheophylline-eugenol conjugate>75%1.8
Acefylline-isatin 19Theophylline-isatin conjugate>75%3.3
Acefylline (parent drug)Theophylline derivative6.5%Not specified
Data sourced from a study on theophylline-based hybrids. nih.gov

Enzyme Modulation (e.g., Monoamine Oxidase, IDO1, PCSK9) in Xanthine Research

Monoamine oxidases (MAO) are enzymes that metabolize monoamine neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine. pacific.edumdpi.com Studies in rats have shown that theophylline can influence brain monoamine metabolism, causing a dose-related increase in the levels of norepinephrine and serotonin metabolites. nih.gov This suggests that theophylline may promote the release and turnover of these neurotransmitters. nih.gov While this indicates an interaction with the monoamine system, direct, potent inhibition of the MAO enzyme by simple methylxanthines is less established compared to dedicated MAO inhibitors. nih.govnih.gov There is currently no available research linking 3-(2-hydroxyethyl)-1-methyl-xanthine or other common methylxanthines to the modulation of enzymes such as indoleamine 2,3-dioxygenase (IDO1) or proprotein convertase subtilisin/kexin type 9 (PCSK9).

Interactions with Drug Transporters (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in cellular detoxification and multidrug resistance by actively effluxing a wide variety of substances from cells. nih.govdovepress.com One such transporter, ABCG2 (Breast Cancer Resistance Protein or BCRP), is known to be modulated by certain xanthine derivatives. nih.govnih.gov Studies have demonstrated that xanthines like caffeine and theophylline can significantly decrease the protein levels of ABCG2 in cancer cell lines by inducing its internalization and subsequent degradation in lysosomes. nih.govnih.gov This action can reverse ABCG2-mediated multidrug resistance. nih.gov

However, this effect is not universal across all xanthine derivatives. A study specifically investigating this phenomenon found that while theophylline actively reduced ABCG2 protein levels, the closely related compound 7-(β-hydroxyethyl)theophylline did not have a significant impact on its expression. nih.gov This finding is particularly relevant as it suggests that the presence and position of the hydroxyethyl group on the xanthine ring can critically influence the molecule's interaction with the ABCG2 transporter. Further studies would be needed to determine the effect of 3-(2-hydroxyethyl)-1-methyl-xanthine on ABCG2.

Structure Activity Relationship Sar Investigations of Xanthine Derivatives

Positional Effects of Substituents on Biological Activity (N1, N3, N7, C8)

The biological activity of xanthine (B1682287) derivatives is highly dependent on the nature and position of substituents on the core scaffold. The key positions for substitution are the nitrogen atoms at N1, N3, and N7, and the carbon atom at C8. nih.gov

N1 and N3 Positions: Substitutions at the N1 and N3 positions are generally considered crucial for activity. nih.gov Studies on various 1,3-disubstituted xanthines, the class to which 3-(2-hydroxyethyl)-1-methylxanthine belongs, have shown that alkyl groups at these positions play a significant role in determining potency. For instance, in the context of bronchodilatory action and adenosine (B11128) receptor antagonism, the nature of the alkyl groups at N1 and N3 is a primary determinant of efficacy. semanticscholar.org Increasing the length of the alkyl chains at these positions can enhance potency. nih.gov Specifically, the relaxant effects on tracheal smooth muscle have been shown to increase with the length of the alkyl chain at both the N1 and N3 positions. nih.govdrugbank.com

N7 Position: The N7 position offers another site for modification, but substitutions here often have different consequences compared to N1 and N3. While N7 substitution can sometimes increase bronchoselectivity, it frequently leads to a decrease in affinity for adenosine receptors. nih.gov The classic example is the comparison between theophylline (B1681296) (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine). The additional methyl group at the N7 position in caffeine makes it approximately three times less potent than theophylline as an adenosine receptor antagonist. nih.gov In many cases, bulky substituents at the N7 position significantly diminish binding affinity. nih.gov

C8 Position: The C8 position is a critical site for modulating the selectivity and potency of xanthine derivatives. Modifications at C8 can significantly enhance the pharmaceutical properties of the compound. nih.gov By strategically introducing substituents at this position, it is possible to design molecules that are highly selective for specific subtypes of adenosine receptors. nih.gov This is a key strategy to separate desired therapeutic actions from potential side effects. Combined substitutions at C8 along with N1 and N3 are considered a promising approach for developing potent and selective drug candidates. nih.gov

PositionGeneral Effect of Substitution on Biological Activity
N1 Crucial for activity. Alkyl substitutions can increase potency, particularly for bronchodilator and adenosine antagonist effects. nih.govnih.gov
N3 Crucial for activity. Increasing alkyl chain length can enhance potency and is effective for inhibiting cell transformation. nih.govsemanticscholar.org
N7 Mixed effects. Can increase bronchoselectivity but often decreases adenosine receptor affinity. Bulky groups reduce affinity. nih.gov
C8 Significant impact on increasing pharmaceutical properties and potency. Key for achieving selectivity for adenosine receptor subtypes. nih.gov

Role of Alkyl Chain Length and Branching in Pharmacological Potency and Selectivity

The length and branching of alkyl chains, particularly at the N1 and N3 positions, are pivotal in defining the pharmacological profile of xanthine derivatives. Research has consistently shown a correlation between the size of these alkyl groups and the resulting biological activity.

Elongating the alkyl chains at N1 and N3 from methyl groups to propyl or larger groups can significantly enhance binding affinity at adenosine receptors. nih.gov For example, replacing the 1,3-dimethyl groups of theophylline with 1,3-dipropyl groups can increase affinity at the rat A₁ adenosine receptor by approximately 20-fold. nih.gov Similarly, studies on 1-methyl-3-alkyl-substituted xanthines demonstrated that increasing the N3-alkyl chain length enhances the relaxant effect on tracheal smooth muscle. semanticscholar.orgresearchgate.netresearchgate.net

However, there is a limit to this effect, and excessive chain length can lead to a decrease in activity or selectivity. In a study of 1,3-disubstituted 8-(1-benzyl-1H-pyrazol-4-yl) xanthines, smaller 1,3-dialkyl groups like methyl and ethyl increased A₂B adenosine receptor selectivity while maintaining affinity, compared to the corresponding dipropyl analogues. In contrast, larger groups such as isobutyl and butyl resulted in a loss of both affinity and selectivity. nih.gov This suggests that while increased hydrophobicity from longer chains can be beneficial, steric hindrance can become a limiting factor, preventing optimal interaction with the receptor binding pocket.

CompoundN1-SubstituentN3-SubstituentRelative Relaxant Effect on Tracheal Muscle
Theophylline (TPH)-CH₃-CH₃Reference
1-Methyl-3-propylxanthine (MPX)-CH₃-CH₂CH₂CH₃Stronger than TPH
1-Methyl-3-butylxanthine (MBX)-CH₃-CH₂CH₂CH₂CH₃Stronger than TPH (nearly equal to MPX)

Data synthesized from studies on guinea pig tracheal smooth muscle. semanticscholar.orgresearchgate.net

Influence of Hydroxyl and Other Polar Groups on Biological Interactions

The introduction of polar groups, such as the hydroxyl (-OH) group in the 3-(2-hydroxyethyl) substituent of 3-(2-hydroxyethyl)-1-methylxanthine, can significantly alter a molecule's properties and biological interactions. Polar groups can influence solubility, membrane permeability, and the ability to form hydrogen bonds with target receptors.

The presence of a hydroxyl group can increase water solubility, which can be advantageous for compound formulation. biointerfaceresearch.com From a SAR perspective, such a group can form specific hydrogen bonds with amino acid residues in a binding site, potentially increasing affinity and stability of the ligand-receptor complex. For instance, in studies of polyphenols inhibiting the enzyme xanthine oxidase, hydroxyl groups are known to establish hydrogen bonds with key residues like Glu802 and Arg880, enhancing affinity. nih.gov

However, the introduction of polarity is not always beneficial for all targets. Studies on 3-propylxanthines as bronchodilators found that substitutions with nonpolar or low-polarity functional groups at the N1-position tended to increase tracheal relaxant action and improve selectivity. nih.gov This suggests that for certain receptors, a hydrophobic environment in a specific region of the binding pocket is preferred. Therefore, the effect of a polar group like the 2-hydroxyethyl substituent is highly dependent on the specific topography and chemical nature of the target binding site.

Topographical Mapping of Ligand-Binding Sites for Xanthine Analogues

Understanding the three-dimensional structure of the binding site where xanthine analogues interact is crucial for rational drug design. X-ray crystallography and molecular modeling studies have provided detailed maps of these interactions.

A notable example comes from studies of xanthine derivatives as allosteric inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), an enzyme upregulated in cancer cells. nih.gov These studies revealed a novel allosteric binding site, distinct from the active site where the natural substrate binds. nih.govnih.gov Within this pocket, the xanthine core and its substituents form a network of specific interactions.

For one such xanthine derivative, the binding mode involves:

Hydrogen Bonding: A carbonyl group on the xanthine core forms a hydrogen bond with the sidechain of an arginine residue (Arg142). An amino linker forms another hydrogen bond with a glutamic acid residue (Glu141). nih.gov

Lipophilic (Hydrophobic) Contacts: The molecule makes lipophilic contacts with several nonpolar residues, including Phenylalanine (Phe157), Valine (Val162), and Proline (Pro208). nih.gov

These interactions anchor the inhibitor in the allosteric pocket, inducing conformational changes in the enzyme that ultimately block its function. nih.gov This detailed topographical mapping provides a blueprint for designing new xanthine derivatives with improved potency and selectivity for this specific anti-cancer target.

Comparative SAR Studies with Other Methylxanthines (e.g., Theophylline, Caffeine)

Comparing the activity of novel xanthine derivatives to well-known methylxanthines like theophylline and caffeine is a standard practice in SAR studies. These comparisons provide a benchmark for potency and selectivity.

Theophylline (1,3-dimethylxanthine) is a foundational molecule in this class and is often used as a reference compound. semanticscholar.orgnih.govresearchgate.net Its structure provides a baseline for evaluating the effects of substitutions at other positions. The structure of 3-(2-hydroxyethyl)-1-methylxanthine can be viewed as an analogue of theophylline where the N3-methyl group is replaced by a 2-hydroxyethyl group.

Key comparative insights include:

Theophylline vs. Caffeine: Caffeine (1,3,7-trimethylxanthine) is generally a less potent adenosine receptor antagonist than theophylline. The methyl group at the N7 position is primarily responsible for this reduced affinity. nih.gov

Theophylline vs. Paraxanthine: Paraxanthine (1,7-dimethylxanthine), a major metabolite of caffeine, has a potency similar to theophylline at adenosine receptors. nih.gov This highlights that a methyl group at N7 is tolerated when the N3 position is unsubstituted.

Theophylline vs. Theobromine: Theobromine (3,7-dimethylxanthine) has only weak activity as an adenosine receptor antagonist, indicating that the presence of a substituent at N1 is critical for potent antagonism. nih.govnih.gov

These comparisons underscore the strict structural requirements for effective interaction with biological targets. The specific pattern of substitution on the xanthine ring dictates the compound's pharmacological profile. For 3-(2-hydroxyethyl)-1-methylxanthine, its activity would be largely defined by the presence of the N1-methyl group (critical for affinity) and the nature of the 3-(2-hydroxyethyl) group, which influences potency and introduces potential for polar interactions.

Compound NameN1-SubstituentN3-SubstituentN7-SubstituentKey SAR Insights / Relative Potency
Theophylline -CH₃-CH₃-HPotent adenosine receptor antagonist. nih.govnih.gov
Caffeine -CH₃-CH₃-CH₃Less potent than theophylline due to N7-methyl group. nih.gov
Theobromine -H-CH₃-CH₃Weak adenosine receptor antagonist; N1 substitution is important. nih.gov
Paraxanthine -CH₃-H-CH₃Potency similar to theophylline. nih.gov
3-(2-hydroxyethyl)-1-methylxanthine -CH₃-CH₂CH₂OH-HActivity profile influenced by N1-methyl and polar N3-substituent.

Preclinical Research Models and in Vitro / in Vivo Studies

In Vitro Cellular and Biochemical Assays for Xanthine (B1682287) Derivative Characterization

In vitro studies are fundamental in determining the specific molecular targets and cellular effects of xanthine compounds. These assays provide a controlled environment to investigate receptor binding, enzyme modulation, and downstream signaling pathways.

Xanthine derivatives are well-known for their interaction with adenosine (B11128) receptors. nih.gov Functionalized congeners of 1,3-dialkylxanthines have been synthesized and evaluated for their affinity at these receptors. nih.gov Systematic variations in the structure of alkyl-substituted xanthines have led to the development of compounds with significantly higher potency than the parent compound, theophylline (B1681296), in competing for adenosine A1 receptor-binding sites. pnas.org The presence of an 8-phenyl group, for instance, can greatly enhance the potency of theophylline as an adenosine antagonist. nih.gov While specific binding data for 3-(2-hydroxyethyl)-1-methyl-xanthine is not extensively detailed in the available literature, the established structure-activity relationships for this class of compounds suggest that substitutions at the N1 and N3 positions are critical determinants of receptor affinity and selectivity.

Functional assays in cell lines, such as those measuring the inhibition of 2-chloroadenosine-stimulated cyclic AMP (cAMP) accumulation, are used to determine the antagonistic properties of these compounds at A2 adenosine receptors. nih.gov These receptors are linked to adenylate cyclase, and their blockade by xanthines can prevent the increase in intracellular cAMP typically induced by adenosine analogues. nih.gov

Table 1: Representative Receptor Binding Data for Xanthine Derivatives

Compound Receptor Target Assay Type Finding
1,3-Dialkylxanthines Adenosine A1 Receptor Competitive Binding Assay Potency is highly dependent on the nature of the alkyl substituents. pnas.org

Methylxanthines are recognized as competitive non-selective inhibitors of cyclic nucleotide phosphodiesterases (PDEs). nih.govlitfl.com This inhibition leads to reduced hydrolysis of cAMP and cyclic guanosine (B1672433) monophosphate (cGMP), resulting in their intracellular accumulation. nih.gov Thousands of xanthine-related compounds have been synthesized to improve potency and specificity for various PDE isozymes. nih.gov For example, 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is a potent, non-specific inhibitor of cAMP phosphodiesterases. mpbio.com The inhibitory potency of xanthine derivatives can vary, with IBMX generally being more effective than theophylline, which in turn is more potent than caffeine (B1668208). nih.gov

Another key enzyme modulated by compounds of this class is xanthine oxidoreductase (XOR). nih.gov This enzyme is crucial in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Its activity can also lead to the production of reactive oxygen species (ROS). nih.gov While many studies focus on inhibitors of XOR for conditions like gout, understanding the interaction of various xanthine derivatives with this enzyme is important for a complete pharmacological profile. nih.gov

Table 2: Enzyme Inhibition by Representative Methylxanthines

Compound Enzyme Target IC50 / Ki
Theophylline Phosphodiesterases (non-selective) ~10 µM (Ki for adenosine receptors) pnas.org

The inhibition of PDEs by methylxanthines directly impacts intracellular signaling pathways that are dependent on cyclic nucleotides. litfl.com A primary consequence is the accumulation of cAMP, which can lead to a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory processes. nih.govlitfl.com Studies have shown that compounds like IBMX can significantly increase cAMP levels in various cell types. nih.gov

Methylxanthines also influence calcium signaling. Some derivatives have been shown to stimulate calcium transport. nih.gov For instance, IBMX has been observed to inhibit sustained voltage-dependent calcium currents in neuronal and endocrine cell lines, a mechanism that appears to be independent of changes in cAMP levels. nih.gov This suggests a direct effect on calcium channels or other components of the calcium signaling cascade. nih.gov

The anti-inflammatory properties of methylxanthines are well-documented and are thought to arise from several mechanisms, including adenosine receptor antagonism and PDE inhibition. nih.govresearchgate.net By inhibiting PDEs, these compounds can increase intracellular cAMP, which has anti-inflammatory effects. researchgate.net Additionally, some methylxanthines can induce histone deacetylase activity, which can suppress the expression of inflammatory genes. nih.gov Methylxanthine derivatives have been shown to have immunomodulatory effects and can regulate various inflammatory responses. researchgate.netresearchgate.net

While the anti-inflammatory effects are more extensively studied, the potential neuroprotective effects of xanthine derivatives are also an area of investigation. The modulation of adenosine receptors and intracellular signaling pathways in the central nervous system by these compounds could theoretically confer neuroprotective benefits, although specific cellular studies on 3-(2-hydroxyethyl)-1-methyl-xanthine are limited.

Certain methylxanthine derivatives have been investigated for their potential as biochemical modulators in cancer therapy. nih.gov For example, some derivatives have been shown to enhance the antitumor activity of drugs like adriamycin by inhibiting its efflux from cancer cells. nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein. harvard.edunih.gov There is considerable interest in developing agents that can reverse MDR. nih.govsmu.edu Some studies have explored the potential of various compounds, including xanthine derivatives, to act as MDR reversal agents. nih.gov The mechanism often involves inhibiting the function of drug efflux pumps, thereby increasing the intracellular concentration and efficacy of chemotherapeutic agents. nih.gov While research has identified compounds that can reverse MDR in vitro, clinical translation has been challenging. harvard.edunih.gov

In Vivo Studies Utilizing Animal Models for Pharmacological Evaluation

Animal models are crucial for assessing the systemic effects, pharmacokinetics, and potential therapeutic applications of new compounds. The zebrafish embryo has emerged as a valuable in vivo model for the pharmacological and toxicological screening of methylxanthines. nih.govnih.gov Studies using this model have compared the effects of various methylxanthine drugs, revealing distinct patterns of toxicity, teratogenicity, and behavioral changes. nih.govresearchgate.net For instance, some methylxanthines induce epileptic-like movements in zebrafish embryos. nih.gov Such models also allow for the assessment of cardiovascular effects, where methylxanthines have been shown to induce transient increases in heart rate. researchgate.net Furthermore, there is a strong positive correlation between the toxic doses identified in zebrafish embryos and lethal doses in rodents, highlighting the predictive value of this model. nih.gov While these studies provide a framework for the in vivo evaluation of methylxanthines, specific pharmacological data for 3-(2-hydroxyethyl)-1-methyl-xanthine in animal models is not extensively available in the current literature.

Table 3: Compound Names Mentioned

Compound Name
3-(2-hydroxyethyl)-1-methyl-xanthine
Adenosine
Adriamycin
Caffeine
2-chloroadenosine
3-isobutyl-1-methylxanthine (IBMX)
Theophylline
Uric acid
Hypoxanthine

Selection and Justification of Preclinical Animal Models for Xanthine Research

The choice of animal models for investigating xanthine derivatives is guided by several factors, including the specific research question, the metabolic pathways of the compound, and the physiological similarities to humans. Commonly used models in xanthine research include rodents (mice and rats), guinea pigs, rabbits, and dogs. nih.gov

Rodents are frequently employed in initial screening and mechanistic studies due to their well-characterized genetics, relatively low cost, and ease of handling. For instance, studies on the anxiogenic effects of various xanthine-derived adenosine receptor antagonists have utilized mice to perform behavioral tests like the light/dark box test. axios-research.com Rats have been used to study the pharmacokinetic and pharmacodynamic properties of novel bronchodilator xanthine derivatives, such as 1-methyl-3-propylxanthine, often with theophylline as a reference compound. researchgate.netresearchgate.net

Guinea pigs are particularly valuable for respiratory research, as their airway physiology shares similarities with that of humans. Their tracheal smooth muscle is often used in in vitro studies to assess the relaxant effects of new xanthine compounds. researchgate.netresearchgate.net

Dogs are also considered a suitable preclinical species for certain xanthine derivatives, especially concerning in vivo metabolite profiling, as their metabolism can sometimes more closely resemble that of humans compared to rodents. researchgate.net However, significant species differences in metabolism are a crucial consideration. researchgate.net For example, the rhesus macaque, despite being a primate, has shown large differences in metabolic activity towards certain xanthine-derived A1 adenosine receptor ligands, questioning its utility for pharmacokinetic evaluations of this class of compounds. researchgate.net

The justification for selecting a particular animal model hinges on its ability to mimic the human condition or physiological process being studied. For bronchodilator research, models that allow for the assessment of airway resistance and relaxation are essential. For neurological studies, models that permit the evaluation of behavior and neurotransmitter systems are chosen. Ultimately, the use of at least two species, typically a rodent and a non-rodent, is often recommended in preclinical evaluation to better predict the in vivo behavior of xanthine derivatives in humans. researchgate.net

Table 1: Examples of Preclinical Animal Models in Xanthine Research

Animal ModelResearch AreaJustification
Mice Anxiety, NeuropharmacologyWell-established behavioral testing paradigms (e.g., light/dark test). axios-research.com
Rats Pharmacokinetics, BronchodilationSuitable for serial blood sampling and assessment of relaxant effects on airway smooth muscle. researchgate.netresearchgate.net
Guinea Pigs Respiratory PharmacologySimilar airway physiology to humans, ideal for studying bronchodilator effects. researchgate.netresearchgate.net
Dogs Metabolism, PharmacokineticsCan provide a closer approximation of human metabolism for some compounds. researchgate.net
Zebrafish Embryos Toxicity, Cardiovascular EffectsRapid development and transparency allow for high-throughput screening of general and organ-specific toxicity. nih.gov

Pharmacodynamic Endpoint Assessment in Animal Models

Pharmacodynamic (PD) endpoints are crucial for quantifying the physiological and biochemical effects of a drug. In the context of xanthine derivatives, these endpoints are selected based on the compound's expected therapeutic action.

For xanthine derivatives developed as bronchodilators, a primary PD endpoint is the measurement of airway smooth muscle relaxation. In vitro, this is often assessed using isolated tracheal preparations from guinea pigs, where the dose-dependent relaxant effects of the compound can be quantified. researchgate.netresearchgate.net In vivo, measurements of pulmonary resistance and dynamic compliance in animal models of bronchoconstriction provide key efficacy data.

In the realm of neuropharmacology, behavioral tests are common PD endpoints. For instance, the anxiogenic effects of adenosine receptor antagonists have been evaluated by measuring the time spent by mice in the light and dark zones of a specialized chamber. axios-research.com Locomotor activity is another frequently measured endpoint to assess central nervous system stimulation.

Cardiovascular PD endpoints are also important, given the known effects of methylxanthines on the heart. uky.edu Heart rate and blood pressure are routinely monitored in animal studies. In a study using zebrafish embryos, heart rate was a key functional endpoint to assess the cardiovascular effects of various methylxanthines. nih.gov

At the molecular level, PD endpoints can include measuring changes in the levels of intracellular second messengers like cyclic AMP (cAMP), as many xanthines are phosphodiesterase inhibitors. nih.gov Receptor binding assays are also used to determine the affinity of xanthine derivatives for specific targets, such as adenosine receptors. nih.gov

Table 2: Common Pharmacodynamic Endpoints for Xanthine Derivatives

Pharmacological EffectEndpointAnimal Model/System
Bronchodilation Tracheal smooth muscle relaxation (in vitro)Guinea Pig
Decreased pulmonary resistance (in vivo)Rat, Guinea Pig
CNS Stimulation Increased locomotor activityMouse, Rat
Anxiogenic Effects Time in light/dark boxMouse
Cardiovascular Effects Heart rate, blood pressureRat, Dog
Cardiac morphology and functionZebrafish Embryo
Biochemical Effects Inhibition of phosphodiesterase activityIn vitro assays
Adenosine receptor binding affinityIn vitro assays

In Vivo Studies on Systemic Effects and Organ-Specific Responses

In vivo studies are essential for understanding how a xanthine derivative affects the entire organism, including both systemic and organ-specific responses. These studies typically follow initial in vitro characterization.

Systemic effects of xanthines often involve the central nervous and cardiovascular systems. uky.edu For example, administration of theophylline to horses has been shown to increase heart rate and cause excitement. uky.edu Studies in rats with novel xanthine derivatives like 1-methyl-3-propylxanthine have focused on establishing the pharmacokinetic profile, which is crucial for understanding the systemic exposure and clearance of the drug. researchgate.netresearchgate.net

Organ-specific responses are also a key area of investigation. The primary organ of interest for bronchodilatory xanthines is the lung. Studies in animal models of asthma or chronic obstructive pulmonary disease assess the ability of these compounds to alleviate bronchoconstriction and improve lung function.

The liver is a critical organ for the metabolism of most xanthines, and therefore, hepatic effects are closely monitored. nih.gov Studies on the metabolism of natural methylxanthines have highlighted the extensive role of the liver in their biotransformation. nih.govresearchgate.net

The cardiovascular system is another major target for xanthine action. A study on eight different methylxanthines in zebrafish embryos revealed that most of them induced structural alterations of the heart at higher doses and a transient increase in heart rate. nih.gov This model allows for the direct observation of organ-specific effects during development.

It is important to note that systemic and organ-specific effects can be influenced by the route of administration and the formulation of the drug. Preclinical studies will often evaluate different delivery methods to optimize the therapeutic effect and minimize potential adverse reactions.

Analysis of Species Differences in Pharmacological Responses to Xanthine Derivatives

Significant qualitative and quantitative differences in the metabolic pathways of xanthines exist between animal species and humans. nih.gov These differences can have a profound impact on the pharmacokinetic and pharmacodynamic profiles of a drug, making the analysis of species differences a critical component of preclinical research.

The metabolism of xanthines is heavily reliant on the cytochrome P450 (CYP) family of enzymes, particularly CYP1A2. nih.gov The expression and activity of these enzymes can vary considerably between species, leading to different metabolite profiles and rates of elimination. researchgate.net For example, a study on xanthine-derived A1 adenosine receptor ligands found significant species differences in microsomal metabolism between humans, rhesus macaques, beagle dogs, and rodents. researchgate.net While the beagle dog appeared to be a promising model for in vivo metabolite profiling, the rhesus macaque showed large deviations from human metabolism. researchgate.net

These metabolic differences can lead to variations in pharmacological responses. A compound that is rapidly metabolized to an inactive form in one species may have a much longer duration of action in another. Conversely, the formation of active metabolites can also differ between species.

Pharmacodynamic responses can also exhibit species-specific variations. The affinity of a xanthine derivative for its target receptor, such as the adenosine receptor, may differ across species. Furthermore, the physiological context in which the drug acts can vary. For instance, the relative importance of different adenosine receptor subtypes in regulating physiological processes can differ between animal models and humans.

Due to these potential interspecies variations, it is often necessary to conduct studies in multiple animal species to get a more complete picture of a drug's pharmacological profile. researchgate.net Allometric scaling, a method that relates pharmacokinetic parameters to body weight across species, can sometimes be used to predict human pharmacokinetics from animal data, particularly for xanthine derivatives that are primarily eliminated via the kidney. nih.gov However, this approach may not be suitable for all xanthine compounds. nih.gov

Metabolism and Preclinical Pharmacokinetics of Xanthine Derivatives

Identification of Metabolic Pathways in Animal Species

Specific metabolic pathways for Xanthine (B1682287), 3-(2-hydroxyethyl)-1-methyl- in any animal species have not been documented in the available literature. General metabolic pathways for other methylxanthines involve N-demethylation and oxidation. nih.govclinpgx.org

Characterization of Metabolite Profiles in Biological Matrices (e.g., liver microsomes, plasma, brain tissue)

There is no available data characterizing the metabolite profiles of Xanthine, 3-(2-hydroxyethyl)-1-methyl- in liver microsomes, plasma, brain tissue, or other biological matrices.

Role of Metabolic Enzymes (e.g., Xanthine Oxidase) in Xanthine Derivative Biotransformation

While enzymes like the Cytochrome P450 (CYP) superfamily and Xanthine Oxidase are crucial for the biotransformation of other xanthines, their specific role in the metabolism of Xanthine, 3-(2-hydroxyethyl)-1-methyl- has not been investigated. nih.govclinpgx.org

In Vitro Microsomal Metabolism Studies and Reaction Phenotyping

No in vitro microsomal metabolism studies or reaction phenotyping data for Xanthine, 3-(2-hydroxyethyl)-1-methyl- could be located. Such studies are essential for identifying the specific enzymes responsible for a compound's metabolism.

Preclinical Pharmacokinetic Parameters (e.g., clearance, volume of distribution, half-life)

Preclinical pharmacokinetic parameters, including clearance, volume of distribution, and half-life, for Xanthine, 3-(2-hydroxyethyl)-1-methyl- are not available in the reviewed literature. Pharmacokinetic data is available for other xanthine derivatives in various animal models. nih.govnih.gov

Advanced Analytical Methodologies for Research and Quantification of Xanthine, 3 2 Hydroxyethyl 1 Methyl

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating mixtures into their individual components. For xanthine (B1682287) derivatives, several chromatographic methods are routinely employed, each offering distinct advantages in terms of resolution, speed, and application.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of methylxanthines due to its high resolution, sensitivity, and applicability to a wide range of compounds. nih.govresearchgate.netnih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz Reversed-phase HPLC (RP-HPLC) is the most common variant used for xanthine analysis, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.comlcms.czresearchgate.net

The separation of xanthines is influenced by factors such as N-methyl substitution, which generally increases retention time and lipid solubility. nih.gov Method development often involves optimizing the mobile phase composition, typically a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), to achieve the best separation of structurally similar xanthines. sigmaaldrich.comlcms.czresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is frequently used to separate complex mixtures of methylxanthines and their metabolites in biological samples like urine. uw.edu.plresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as xanthines exhibit strong absorbance in the UV spectrum, typically around 270-275 nm. sigmaaldrich.comuw.edu.pl

Table 1: Examples of HPLC Methods for Xanthine Derivative Analysis

Stationary PhaseMobile PhaseDetectionAnalytesReference
Purospher® STAR RP-18e (100 x 3.0 mm, 3 µm)Gradient: [A] 0.1% formic acid in water; [B] 0.1% formic acid in methanolUV, 270 nmXanthine, Theobromine, Theophylline (B1681296), 1-Methylxanthine (B19228), 7-Methylxanthine (B127787), Hypoxanthine (B114508), 1,7-Dimethylxanthine sigmaaldrich.com
RP-18e columnGradient: 0.05% TFA aqueous solution with acetonitrileDAD, 275 nmTheophylline, 1-methylxanthine, 3-methylxanthine, 1,3-dimethyluric acid, caffeine (B1668208) uw.edu.pl
Nautilus C-18 (150 x 4.6 mm)Isocratic: 0.02 mol/l acetate-phosphate buffer (pH 3.0) with 9.6% v/v acetonitrileUV, 273 nmTheophylline, Theobromine, Paraxanthine, Caffeine, Uric acid nih.gov
Amaze HD (3.2 x 50 mm)MeCN/MeOH (95/5) with 0.1% HCOOH and 0.01% AmFmUV, 275 nmXanthine, 1-Methylxanthine, 3-Methylxanthine, Caffeine helixchrom.com

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that provides improved resolution, sensitivity, and quantification capabilities. nih.goviipseries.org It is a powerful tool for the analysis of complex mixtures, including those containing xanthine derivatives. nih.govresearchgate.net HPTLC utilizes plates with a finer particle size and a more uniform layer thickness compared to conventional TLC, leading to better separation efficiency. iipseries.orgacclmp.com

For the separation of xanthine and its N-methyl derivatives, HPTLC plates with specific stationary phases, such as amino (NH2)-modified silica (B1680970) gel, can be used. merckmillipore.com The choice of the mobile phase is critical for achieving separation; for instance, methanol has been used as an eluent for separating xanthine, theophylline, theobromine, and caffeine on HPTLC NH2 plates. merckmillipore.com Detection is typically carried out by scanning the plate with a densitometer at a specific wavelength, such as UV 254 nm, where these compounds absorb light. merckmillipore.com The technique's advantages include the ability to analyze multiple samples simultaneously, minimal solvent usage, and rapid analysis times. iipseries.orgacclmp.com

Table 2: HPTLC Conditions for the Separation of Xanthine Derivatives

Stationary PhaseMobile Phase (Eluent)DetectionAnalytes SeparatedReference
HPTLC pre-coated plate NH2 F254sMethanolUV, 254 nmXanthine, Theophylline, Theobromine, Caffeine merckmillipore.com
Silica gel 60 RP18 W F254sAcetonitrile, water, citric acidUV, 254 nmMethylxanthines (e.g., caffeine) researchgate.net

Gas Chromatography (GC) is another valuable technique for the determination of methylxanthines. nih.gov However, due to the low volatility and polar nature of many xanthine derivatives, a derivatization step is often required to convert them into more volatile and thermally stable compounds suitable for GC analysis. tandfonline.comresearchgate.net Common derivatization procedures include pentylation or butylation, which involves replacing active hydrogen atoms at the N1, N3, and N7 positions with alkyl groups. tandfonline.comnih.gov

The derivatized analytes are then separated on a capillary column, with the oven temperature programmed to increase gradually to facilitate the elution of different compounds. For instance, a temperature program might start at 110°C and ramp up to 270°C. tandfonline.com The separated compounds are then detected by various detectors. The use of an atomic emission detector (AED) is an attractive option as it allows for the specific detection of elements like carbon and nitrogen and their stable isotopes, which can be useful in metabolism studies. tandfonline.com

Table 3: Typical GC Parameters for Methylxanthine Analysis

ParameterConditionReference
DerivatizationPentylation or Butylation tandfonline.comnih.gov
Injector Temperature260°C tandfonline.com
Oven Temperature Program110°C (0.8 min), ramp to 120°C, then to 210°C, and finally to 270°C tandfonline.com
Carrier GasHelium tandfonline.com
DetectorAtomic Emission Detection (AED) tandfonline.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection specificity of mass spectrometry, providing a powerful tool for the unequivocal identification and quantification of analytes in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of methylxanthines in biological fluids and other complex samples. spectroscopyonline.comchromatographyonline.com This technique offers superior sensitivity and selectivity compared to LC with UV detection. spectroscopyonline.comchromatographyonline.com The LC system separates the compounds, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source that generates protonated molecular ions [M+H]+ of the analytes. chromatographyonline.comnih.gov

The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), allowing for precise quantification and identification. nih.gov In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented, and the resulting daughter ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and reduces matrix interference, which is crucial for bioanalysis. chromatographyonline.comnih.gov LC-MS/MS methods have been developed for the simultaneous determination of multiple methylxanthines and their metabolites in plasma and other biological matrices. spectroscopyonline.comchromatographyonline.comnih.gov

Table 4: LC-MS/MS Parameters for Xanthine Derivative Analysis

ParameterConditionReference
LC ColumnAscentis Express RP Amide (150 × 2.1 mm, 2.7-µm) chromatographyonline.com
Mobile PhaseIsocratic: 83% (1% acetic acid in water) and 17% (methanol) chromatographyonline.com
Ionization SourceElectrospray Ionization (ESI), positive mode chromatographyonline.comnih.gov
Mass SpectrometerTriple quadrupole chromatographyonline.comnih.gov
Detection ModeSelected Ion Reaction (SIR) / Multiple Reaction Monitoring (MRM) chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the sensitive and specific detection of MS. libretexts.org As with standalone GC, a derivatization step is typically necessary for xanthine analysis to increase volatility. researchgate.net After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). nih.gov

Electron ionization is a high-energy process that causes extensive fragmentation of the molecule. libretexts.org The resulting fragmentation pattern is highly reproducible and serves as a chemical "fingerprint," which can be compared against mass spectral libraries for confident compound identification. researchgate.netlibretexts.org GC-MS is a robust and reliable technique for the quantitative determination of various methylxanthines and their metabolites in biological samples. chromatographyonline.comresearchgate.net The high sensitivity of modern GC-MS instruments allows for the detection and identification of trace amounts of these compounds. libretexts.org

Table 5: GC-MS Methodological Considerations for Xanthine Analysis

ParameterDescriptionReference
Sample PreparationDerivatization (e.g., butylation, methylation) is usually required to increase analyte volatility. researchgate.netnih.gov
GC ColumnA capillary column (e.g., Restek Stabilwax®) is used for high-resolution separation. frontiersin.org
Ionization ModeElectron Ionization (EI) at 70eV is common, producing reproducible fragmentation patterns. nih.govhmdb.ca
Data AcquisitionFull scan mode is used to obtain complete mass spectra for identification, while selected ion monitoring (SIM) or mass fragmentography offers higher sensitivity for quantification. nih.govfrontiersin.org
IdentificationCompound identification is confirmed by matching retention times and mass spectra with those of authentic standards or library data. libretexts.org

Capillary Electrophoresis Coupled with Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) is a powerful analytical tool that combines the high-resolution separation capability of CE with the sensitive and selective detection and identification power of MS. nih.gov This technique is particularly well-suited for the analysis of polar and charged small molecules like xanthine derivatives in complex biological samples such as urine. nih.govdiva-portal.org

In CE, charged molecules migrate through a capillary filled with an electrolyte under the influence of an electric field, separating based on their electrophoretic mobilities. nih.gov This process provides highly efficient and rapid separations, often with minimal sample preparation and lower consumption of organic solvents compared to liquid chromatography. nih.gov The coupling of CE to MS, typically via an electrospray ionization (ESI) interface, allows for the direct introduction of the separated analytes into the mass spectrometer for detection and structural characterization. researchgate.net

For the analysis of "Xanthine, 3-(2-hydroxyethyl)-1-methyl-", a CE-MS method would offer significant advantages. Its high separation efficiency can resolve the target analyte from other structurally similar xanthines and metabolites. The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio (m/z) and its fragmentation patterns in tandem MS (MS/MS) experiments, enhancing specificity and confidence in the results. nih.govresearchgate.net

Table 1: Representative CE-MS Parameters for Small Molecule Analysis
ParameterTypical ConditionPurpose
CapillaryFused-silica, 50 µm i.d., 75-100 cm lengthProvides the medium for electrophoretic separation.
Background Electrolyte (BGE)20-50 mM ammonium (B1175870) acetate (B1210297) or formate, pH 3-9Carries the current and determines the separation selectivity. Volatile buffers are required for MS compatibility.
Separation Voltage20-30 kVDriving force for the migration and separation of analytes.
Injection ModeHydrodynamic (pressure) or Electrokinetic (voltage)Introduces a small plug of the sample into the capillary.
MS InterfaceCoaxial Sheath-Liquid ESIEnables stable electrospray and completes the electrical circuit for CE. diva-portal.org
MS Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Enhances sensitivity and selectivity for quantitative analysis of the target analyte.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The hyphenation of high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy provides an exceptionally powerful platform for the unambiguous identification and structural elucidation of compounds within complex mixtures. wisdomlib.org While HPLC performs the separation of the components, NMR provides detailed structural information about the isolated molecules. iosrphr.org This technique is invaluable for distinguishing between isomers and identifying unknown metabolites, making it highly relevant for the characterization of "Xanthine, 3-(2-hydroxyethyl)-1-methyl-".

LC-NMR can be operated in several modes:

On-flow mode: The LC eluent flows continuously through the NMR flow cell while spectra are acquired. This mode is suitable for analyzing relatively concentrated analytes. mdpi.com

Stop-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and detailed one-dimensional (1D) and two-dimensional (2D) NMR spectra. mdpi.com

Loop-storage/Offline mode: Peaks of interest are collected from the LC system into storage loops or onto a solid-phase extraction (SPE) cartridge. mdpi.com The trapped analytes are then eluted with a deuterated solvent and transferred to the NMR spectrometer. This offline approach, often referred to as LC-SPE-NMR, overcomes the sensitivity issues and solvent compatibility problems of online methods. nih.gov

A significant challenge in LC-NMR is the inherent low sensitivity of NMR and the need to suppress the strong signals from non-deuterated HPLC solvents. mdpi.comnih.gov The development of cryogenically cooled probes and microprobes has substantially improved sensitivity, making the analysis of lower concentration analytes more feasible. mdpi.com For "Xanthine, 3-(2-hydroxyethyl)-1-methyl-", LC-NMR could confirm its structure by providing detailed information on the proton (¹H) and carbon (¹³C) environments, establishing the positions of the methyl and hydroxyethyl (B10761427) groups on the xanthine scaffold and distinguishing it from other potential isomers. nih.gov

Table 2: Comparison of LC-NMR Operational Modes
ModeAdvantagesDisadvantages
On-Flow- Direct coupling, real-time data acquisition
  • Simpler setup
  • - Low sensitivity, only suitable for major components
  • Limited time for signal averaging
  • Stop-Flow- Increased sensitivity due to longer acquisition times
  • Allows for 1D and 2D NMR experiments
  • - Time-consuming
  • Risk of analyte diffusion/degradation while flow is stopped
  • Offline (LC-SPE-NMR)- Highest sensitivity
  • Complete freedom in choice of NMR solvent (deuterated)
  • Allows for long 2D NMR experiments
  • - Technically complex
  • Potential for sample loss during trapping and elution steps
  • Not a real-time analysis
  • Spectroscopic Methods (e.g., UV-Visible Spectrophotometry) in Xanthine Research

    UV-Visible spectrophotometry is a robust, economical, and widely accessible analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. jchr.orgjchr.org Xanthine and its derivatives, including "Xanthine, 3-(2-hydroxyethyl)-1-methyl-", possess a purine (B94841) ring system that gives rise to characteristic UV absorbance, typically in the range of 200-400 nm. researchgate.netnih.gov

    The development of a quantitative UV-Vis spectrophotometric method involves several key steps. First, the wavelength of maximum absorbance (λmax) for the analyte in a specific solvent is determined by scanning across the UV spectrum. nih.gov Measurements at λmax provide the highest sensitivity and minimize deviations from the Beer-Lambert law. The method is then validated according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. jchr.org Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). jchr.orgnih.gov

    While UV-Vis spectrophotometry is highly effective for quantifying a known, pure compound or for analyzing simple formulations, its selectivity is limited. nih.gov It cannot distinguish between compounds with overlapping absorption spectra, making it less suitable for the direct analysis of complex biological matrices without a prior separation step. nih.gov

    Table 3: Typical Validation Parameters for a UV-Vis Spectrophotometric Method for a Xanthine Derivative
    ParameterDefinitionTypical Acceptance Criteria
    LinearityThe ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) ≥ 0.999 nih.gov
    AccuracyThe closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.Recovery typically between 98-102% nih.gov
    Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2% jchr.orgnih.gov
    Limit of Detection (LOD)The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determined based on signal-to-noise ratio (typically 3:1) or standard deviation of the response. jchr.org
    Limit of Quantification (LOQ)The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) or standard deviation of the response. jchr.org

    Extraction and Sample Preparation from Biological Matrices for Quantitative Research

    The accurate quantification of "Xanthine, 3-(2-hydroxyethyl)-1-methyl-" in biological matrices such as plasma, serum, or urine is critically dependent on the sample preparation step. nih.gov The primary goal of sample preparation is to remove interfering endogenous components like proteins, lipids, and salts, and to concentrate the analyte to a level suitable for detection. researchgate.net The choice of extraction method depends on the physicochemical properties of the analyte, the nature of the matrix, the required level of cleanliness, and the analytical technique to be used. nih.gov

    Solid-Phase Extraction (SPE) Methodologies

    Solid-phase extraction (SPE) is a highly versatile and selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. labrulez.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. sigmaaldrich.com

    For a polar compound like "Xanthine, 3-(2-hydroxyethyl)-1-methyl-", several types of SPE sorbents could be employed:

    Reversed-Phase SPE: Uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. While standard C18 may not provide sufficient retention for highly polar compounds, newer polymeric reversed-phase sorbents (e.g., hydrophilic-lipophilic balance, HLB) are designed to retain a wider range of compounds, from polar to nonpolar. nih.gov

    Normal-Phase SPE: Uses a polar stationary phase (e.g., silica, alumina) and a nonpolar mobile phase. This is less common for extraction from aqueous biological fluids.

    Ion-Exchange SPE: Exploits electrostatic interactions between the charged analyte and a charged sorbent. Depending on the pH, the xanthine ring can be charged, making this a viable and highly selective extraction mechanism.

    Mixed-Mode SPE: Combines two retention mechanisms, such as reversed-phase and ion-exchange, on a single sorbent. This offers superior selectivity and can result in exceptionally clean extracts.

    SPE provides higher recovery and cleaner extracts compared to simpler methods like protein precipitation, leading to reduced matrix effects in subsequent LC-MS analysis. nih.govnih.gov

    Table 4: Comparison of SPE Sorbent Types for Polar Analyte Extraction
    Sorbent TypeRetention MechanismSuitability for "Xanthine, 3-(2-hydroxyethyl)-1-methyl-"
    Reversed-Phase (e.g., C18)Hydrophobic interactionsLimited retention unless modified; analyte may elute with polar matrix components. nih.gov
    Polymeric Reversed-Phase (e.g., HLB)Hydrophobic and hydrophilic interactionsExcellent; designed for enhanced retention of polar compounds from aqueous samples. nih.gov
    Cation Exchange (e.g., SCX)Electrostatic interaction with protonated basesHigh selectivity if the analyte is protonated at the loading pH.
    Mixed-Mode (e.g., C8 + SCX)Hydrophobic and electrostatic interactionsVery high selectivity; allows for rigorous wash steps, yielding very clean extracts.

    Liquid-Liquid Extraction (LLE) Methodologies

    Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. researchgate.net The efficiency of the extraction depends on the analyte's distribution coefficient (logD) between the two phases, which is influenced by the analyte's polarity, the choice of organic solvent, and the pH of the aqueous phase. researchgate.net

    For "Xanthine, 3-(2-hydroxyethyl)-1-methyl-", which is a polar molecule due to the xanthine core and the hydroxyethyl group, direct extraction from an aqueous matrix into a nonpolar organic solvent like hexane (B92381) would be inefficient. To improve extraction efficiency, two main strategies can be employed:

    Use of a more polar, water-immiscible organic solvent: Solvents like ethyl acetate or a mixture including isopropanol (B130326) might be more effective. biotage.com

    pH adjustment: Modifying the pH of the aqueous sample can suppress the ionization of the analyte, making it less polar and more amenable to extraction into an organic phase.

    LLE is effective at removing non-volatile salts and other highly polar interferences. However, it can be labor-intensive, consume large volumes of organic solvents, and is prone to issues like emulsion formation. nih.gov Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous sample on an inert solid support, through which the organic solvent is passed, avoiding the shaking and emulsion issues of traditional LLE. labrulez.com

    Table 5: Common LLE Solvents and Their Properties
    SolventPolarity IndexMiscibility with WaterComments
    Hexane0.1ImmiscibleSuitable for nonpolar analytes only.
    Methyl-tert-butyl ether (MTBE)2.5ImmiscibleGood general-purpose solvent, less prone to peroxide formation than diethyl ether. lcms.cz
    Dichloromethane (DCM)3.1ImmiscibleEffective for many compounds, but is denser than water and has environmental/health concerns.
    Ethyl Acetate4.4Slightly MiscibleGood for extracting moderately polar analytes.

    Protein Precipitation Techniques

    Protein precipitation (PPT) is one of the simplest and most rapid methods for sample cleanup, particularly for plasma or serum samples. researchgate.net It involves adding a substance that causes proteins to denature and precipitate out of the solution, after which they can be removed by centrifugation or filtration. nih.gov The supernatant, containing the analyte of interest, is then collected for analysis. windows.net

    Common precipitating agents include:

    Organic Solvents: Acetonitrile is the most widely used solvent for PPT. Typically, three to four volumes of cold acetonitrile are added to one volume of plasma. Methanol is also used but may be less effective at precipitating certain proteins.

    Acids: Trichloroacetic acid (TCA) and perchloric acid are effective protein precipitants. However, their use can result in an extremely acidic supernatant, which may degrade acid-labile analytes and can be harsh on chromatographic columns. researchgate.netmdpi.com

    Salts/Metal Hydroxides: High concentrations of salts ("salting out") or the in-situ formation of metal hydroxides (e.g., zinc hydroxide) can also be used to precipitate proteins, often under less harsh pH conditions than acids. researchgate.netmdpi.com

    While fast and inexpensive, PPT is a non-selective, crude cleanup method. nih.gov A significant drawback is the risk of "matrix effects" in LC-MS analysis, where co-extracted endogenous compounds (like phospholipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov

    Table 6: Comparison of Common Protein Precipitation Agents
    AgentMechanismAdvantagesDisadvantages
    AcetonitrileReduces solvation of proteins- High protein removal efficiency
  • Supernatant often directly injectable into reversed-phase LC
  • - May not remove all interferences (e.g., phospholipids)
  • Dilutes the sample
  • MethanolReduces solvation of proteins- Miscible with aqueous samples- Generally less efficient than acetonitrile
  • Dilutes the sample
  • Trichloroacetic Acid (TCA)Denaturation by extreme pH- Very effective protein removal- Harsh acidic conditions can degrade analyte
  • May require pH adjustment or specialized extraction prior to analysis
  • Zinc Hydroxide (from ZnSO₄ + NaOH)Co-precipitation- Effective removal at near-neutral pH
  • Minimal sample dilution mdpi.com
  • - Requires addition of two reagents
  • May introduce inorganic salts into the sample
  • Bioanalytical Method Development and Validation for Preclinical Research Applications

    The establishment of a reliable bioanalytical method is a multi-faceted process that ensures the integrity of the data generated from preclinical studies. This process involves the systematic development of procedures for sample preparation, chromatographic separation, and detection, followed by a rigorous validation to demonstrate that the method is fit for its intended purpose. For a compound like Xanthine, 3-(2-hydroxyethyl)-1-methyl-, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard due to its high sensitivity, selectivity, and specificity.

    The initial phase of method development focuses on optimizing the conditions for the analysis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- in a biological matrix, typically plasma, serum, or urine, from preclinical species such as rats or mice.

    Sample Preparation: The primary objective of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to enhance sensitivity. Common techniques employed for small molecules like xanthine derivatives include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For high-throughput analysis, a simple and efficient protein precipitation method using acetonitrile or methanol is often preferred.

    Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed for the separation of xanthine derivatives. The choice of the analytical column, mobile phase composition, and gradient elution program is critical to achieve adequate retention, resolution from endogenous matrix components, and a good peak shape for Xanthine, 3-(2-hydroxyethyl)-1-methyl-. A C18 column is a common choice, offering good retention for moderately polar compounds. The mobile phase often consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium acetate to improve ionization) and an organic solvent (e.g., acetonitrile or methanol).

    Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantification. The instrument is typically operated in the positive electrospray ionization (ESI) mode for xanthine derivatives. The optimization of MS parameters involves the selection of the precursor ion (the protonated molecule [M+H]⁺) for Xanthine, 3-(2-hydroxyethyl)-1-methyl- and the identification of a stable and abundant product ion following collision-induced dissociation (CID). This specific precursor-to-product ion transition is monitored in Multiple Reaction Monitoring (MRM) mode, which significantly reduces background noise and enhances selectivity. An internal standard (IS), a structurally similar compound, is used to compensate for any variability during sample processing and analysis.

    A representative set of optimized LC-MS/MS parameters for the analysis of a structurally related xanthine derivative, which can be adapted for Xanthine, 3-(2-hydroxyethyl)-1-methyl-, is presented in the table below.

    ParameterCondition
    Chromatography
    ColumnC18, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A0.1% Formic Acid in Water
    Mobile Phase BAcetonitrile
    Flow Rate0.4 mL/min
    Gradient5% B to 95% B over 3 minutes
    Injection Volume5 µL
    Mass Spectrometry
    Ionization ModeElectrospray Ionization (ESI), Positive
    Scan TypeMultiple Reaction Monitoring (MRM)
    Precursor Ion (Q1)To be determined for the specific compound
    Product Ion (Q3)To be determined for the specific compound
    Collision EnergyOptimized for the specific compound
    Internal StandardA stable isotope-labeled analog or a structurally similar compound

    Once the analytical method is developed, it undergoes a comprehensive validation process in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The key validation parameters are detailed below.

    Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is assessed. This is typically evaluated by analyzing blank matrix samples from multiple sources to check for any interfering peaks at the retention time of the analyte and internal standard.

    Linearity and Range: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) of >0.99 is generally required.

    Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision represents the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The acceptance criteria are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration for both accuracy (as relative error, RE%) and precision (as coefficient of variation, CV%).

    The following table presents representative data for the accuracy and precision of a validated method for a similar xanthine derivative.

    QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (RE%)Inter-day Precision (CV%)Inter-day Accuracy (RE%)
    LLOQ18.5-5.210.2-3.8
    Low36.23.17.84.5
    Medium504.5-1.85.9-0.7
    High2003.82.44.71.9

    Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

    Recovery and Matrix Effect: Recovery is the efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard of the same concentration. The matrix effect is the alteration of ionization efficiency due to co-eluting matrix components. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.

    Stability: The stability of the analyte in the biological matrix is evaluated under various storage and handling conditions that mimic those encountered during a preclinical study. This includes short-term stability at room temperature, long-term stability at frozen temperatures (e.g., -20°C or -80°C), and freeze-thaw stability.

    A summary of typical stability assessment results is provided in the table below.

    Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
    Short-term (Bench-top)8 hoursRoom Temperature±15%
    Long-term30 days-80°C±15%
    Freeze-Thaw3 cycles-80°C to Room Temperature±15%

    A fully validated bioanalytical method is then applied to the analysis of samples from preclinical pharmacokinetic studies. In these studies, Xanthine, 3-(2-hydroxyethyl)-1-methyl- is administered to laboratory animals (e.g., rats), and blood samples are collected at various time points. The validated LC-MS/MS method is used to measure the concentration of the compound in these plasma samples. The resulting concentration-time data are then used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life, which are crucial for assessing the drug-like properties of the compound.

    Computational Chemistry and Structural Biology in Xanthine Derivative Research

    Molecular Docking Simulations for Ligand-Target Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or enzyme. This method is crucial for understanding the basis of a drug's mechanism of action. For Xanthine (B1682287), 3-(2-hydroxyethyl)-1-methyl-, docking simulations would be employed to predict its binding affinity and mode of interaction with various biological targets, such as adenosine (B11128) receptors or phosphodiesterases, which are common targets for xanthine derivatives.

    The process involves placing the 3D structure of Xanthine, 3-(2-hydroxyethyl)-1-methyl- into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, often expressed as a binding energy value. Lower binding energies typically indicate a more stable and favorable interaction. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the hydroxyl group of the 2-hydroxyethyl substituent and the carbonyl groups on the xanthine ring could be identified as key hydrogen bond donors or acceptors.

    Table 1: Hypothetical Molecular Docking Results for Xanthine, 3-(2-hydroxyethyl)-1-methyl- with Adenosine A2A Receptor

    Parameter Value Interacting Residues
    Binding Energy (kcal/mol) -7.5 ASN253, ILE274
    Hydrogen Bonds 2 SER277, HIS250

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing the physicochemical properties and structural features (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds.

    In the context of Xanthine, 3-(2-hydroxyethyl)-1-methyl-, a QSAR study would involve compiling a dataset of related xanthine derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). Molecular descriptors for each compound, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP), would be calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. This model could then be used to predict the biological activity of Xanthine, 3-(2-hydroxyethyl)-1-methyl- and guide the design of new derivatives with potentially enhanced potency or selectivity.

    Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

    While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target protein.

    For Xanthine, 3-(2-hydroxyethyl)-1-methyl-, an MD simulation would start with the docked complex in a simulated physiological environment, including water and ions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. This provides detailed information on the stability of the binding pose, the flexibility of the 2-hydroxyethyl side chain, and the role of water molecules in mediating the interaction. MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone.

    Theoretical Prediction of Metabolic Pathways and Enzyme Binding

    Computational methods can also be employed to predict the metabolic fate of a compound like Xanthine, 3-(2-hydroxyethyl)-1-methyl-. Software programs can identify potential sites of metabolism on the molecule that are susceptible to enzymatic modification by drug-metabolizing enzymes, such as the cytochrome P450 family. These predictions are based on known metabolic reactions and the chemical reactivity of different functional groups within the molecule. For example, the model might predict oxidation of the methyl group or conjugation at the hydroxyl group.

    Furthermore, molecular docking and MD simulations can be used to model the binding of Xanthine, 3-(2-hydroxyethyl)-1-methyl- to specific metabolic enzymes. By understanding how the compound fits into the enzyme's active site, researchers can predict the likelihood of a particular metabolic transformation occurring and identify the specific enzymes responsible for its metabolism.

    Spectroscopic Analysis (e.g., Nuclear Quadrupole Double Resonance) for Intermolecular Interactions

    Computational chemistry plays a vital role in interpreting experimental spectroscopic data. Theoretical calculations can predict spectroscopic properties, such as nuclear magnetic resonance (NMR) chemical shifts or vibrational frequencies. Comparing these predicted spectra with experimental results can help confirm the structure of a compound and provide insights into its electronic environment.

    Advanced techniques like Nuclear Quadrupole Double Resonance (NQDR) can be used to study intermolecular interactions in the solid state. This method is particularly sensitive to the local electronic environment of quadrupolar nuclei, such as ¹⁴N, which is present in the xanthine ring. Computational models can simulate the NQDR parameters, and by correlating these with experimental data, researchers can gain a detailed understanding of the hydrogen bonding network and other intermolecular forces that govern the crystal packing of Xanthine, 3-(2-hydroxyethyl)-1-methyl-.

    Future Directions and Emerging Frontiers in Xanthine, 3 2 Hydroxyethyl 1 Methyl Research

    Discovery of Novel Biological Targets for Xanthine (B1682287) Derivatives

    Research into xanthine derivatives is expanding beyond their traditional roles, with studies identifying novel and therapeutically relevant biological targets. A significant area of exploration is in oncology, where certain enzymes involved in cancer metabolism have emerged as potential targets.

    One such target is Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), an enzyme crucial for one-carbon metabolism that is notably upregulated in various cancers while having low to undetectable expression in normal cells. nih.gov A recent study identified a novel allosteric binding site on MTHFD2 that can be targeted by xanthine derivatives. Kinetic studies demonstrated that a specific xanthine derivative acts as an uncompetitive inhibitor of MTHFD2, showcasing high selectivity. nih.gov The discovery of allosteric inhibitors is significant as they can offer better target selectivity compared to inhibitors that bind at the active site. This finding opens a new avenue for developing xanthine-based anticancer agents. nih.gov

    Another established target for which novel xanthine derivatives are continuously being explored is the A2B adenosine (B11128) receptor (A2BAdoR). nih.gov This receptor is implicated in chronic inflammatory airway diseases like asthma and COPD. nih.gov The development of potent and selective A2BAdoR antagonists remains a key objective, as these compounds have been shown to reduce airway reactivity and inflammation in preclinical models. nih.gov

    Beyond specific enzymes and receptors, xanthine and its analogues are being investigated in the context of broader cellular processes. For instance, xanthine has been identified as a key pro-survival metabolite in nematodes with mitochondrial dysfunction, suggesting a role in metabolic rewiring and cellular resilience. nih.govresearchgate.net This points toward potential therapeutic strategies for mitochondrial diseases by targeting metabolic pathways involving xanthines. nih.gov

    Application of High-Throughput Screening and Combinatorial Chemistry in Xanthine Research

    The quest for novel xanthine derivatives with improved pharmacological profiles is greatly accelerated by modern drug discovery technologies. High-throughput screening (HTS) and combinatorial chemistry are central to this effort, allowing for the rapid synthesis and evaluation of large libraries of compounds. wikipedia.org

    Combinatorial Chemistry: This approach enables the systematic creation of a large number of different but structurally related xanthine analogues in a single process. wikipedia.org Solid-phase synthesis is a particularly effective technique, where the xanthine scaffold is built upon a resin support, allowing for sequential reactions and purifications. acs.orgacs.org This method facilitates the creation of diverse libraries by varying substituents at different positions on the xanthine core (e.g., N1, N3, N7, and C8), which is crucial for exploring structure-activity relationships (SAR). uniroma1.itacs.org

    High-Throughput and Virtual Screening: Once libraries of xanthine derivatives are synthesized, HTS is employed to rapidly assess their biological activity against specific targets. For example, HTS models have been established to screen for xanthine oxidase (XO) inhibitors and superoxide (B77818) anion scavengers simultaneously. nih.gov Such models are designed for efficiency, stability, and repeatability, making them suitable for screening large numbers of compounds. nih.gov

    Complementing physical screening, virtual screening has become a powerful tool. rsc.orgrsc.org This computational approach uses ligand-based and structure-based methods to screen vast virtual libraries of compounds for their potential to bind to a target. A hierarchical virtual screening process, which might include steps like ADMET property filtering, similarity searches, pharmacophore mapping, and molecular docking, can efficiently identify promising hit compounds for further experimental validation. rsc.orgrsc.org This strategy has successfully identified novel chemotypes of XO inhibitors. rsc.org

    The integration of combinatorial synthesis with HTS and virtual screening creates a powerful engine for discovering new xanthine derivatives with desired biological activities, moving beyond traditional compounds to find leads with enhanced potency and selectivity. bjmu.edu.cn

    Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

    To fully understand the complex biological effects of xanthine derivatives, researchers are increasingly turning to integrated "omics" approaches. These methodologies, including metabolomics, proteomics, and phosphoproteomics, provide a systems-level view of the cellular response to these compounds, revealing intricate mechanistic details that might be missed by traditional targeted assays.

    A landmark study using an unbiased multi-omics approach in the nematode Caenorhabditis elegans provided profound insights into the role of xanthine in mitochondrial disease. nih.govembopress.orgimmunosensation.de The study revealed that inhibiting the insulin/IGF-1 signaling (IIS) pathway, a strategy known to be beneficial in mitochondrial diseases, leads to a significant accumulation of xanthine. nih.gov This metabolic shift was part of a broader ATP-saving metabolic rewiring. embopress.org

    The key findings from this integrated approach include:

    Metabolic Rewiring: IIS inhibition was found to reduce protein synthesis and promote catabolism, leading to the buildup of xanthine through enhanced purine (B94841) degradation. embopress.org

    Signaling Pathway Activation: The study showed that xanthine derivatives can mimic several effects of IIS inhibition, including the activation of AMP-activated protein kinase (AMPK) and protein kinase A (PKA). embopress.org

    Pro-Survival Effects: Supplementation with FDA-approved xanthine derivatives was sufficient to promote fitness and survival in nematodes with mitochondrial defects, demonstrating the therapeutic potential of modulating this metabolic network. nih.govimmunosensation.de

    This research exemplifies how integrated omics can uncover previously unknown molecular networks and identify metabolites like xanthine as key players in complex biological processes. nih.gov Such comprehensive mechanistic elucidation is crucial for identifying new therapeutic targets and understanding the multifaceted actions of xanthine derivatives.

    Design of Xanthine Derivatives with Enhanced Target Selectivity and Specificity

    A major focus of modern medicinal chemistry is the design of drug candidates that interact with their intended target with high selectivity and specificity, thereby minimizing off-target effects. In xanthine research, significant efforts are directed at modifying the core scaffold to achieve this goal. nih.gov

    Strategies for enhancing selectivity often involve exploring structure-activity relationships (SAR) by systematically altering substituents at the N1, N3, and C8 positions of the xanthine ring. nih.gov For instance, in the development of A2B adenosine receptor (A2BAdoR) antagonists, researchers have explored various C8-aryl and heteroaryl substitutions. nih.gov This led to the discovery that incorporating a substituted phenyl group on a terminal acetylene (B1199291) at the C8 position significantly increased binding affinity. nih.gov

    Fragment-based drug design (FBDD) and molecular hybridization are other advanced strategies being applied. rsc.org FBDD can provide high selectivity, while molecular hybridization can impart multifunctional properties to a single molecule. rsc.org These techniques are considered highly suitable for developing the next generation of inhibitors, such as for xanthine oxidase. rsc.org

    The table below summarizes key findings from studies focused on designing selective xanthine derivatives.

    CompoundTargetKey Structural FeaturesAffinity/PotencySelectivity Profile
    Compound 46 Human A2BAdoRC8-aryl/heteroaryl substitutionsKi = 13 nM (binding); Ki = 8 nM (cAMP assay); IC50 = 107 nM (IL-6 assay)Good selectivity against other adenosine receptor subtypes
    Compound 36 Human A2BAdoROptimized C8 substitutionsKi = 1.8 nM (cAMP assay)Potent A2BAdoR antagonist
    PSB-603 A2B Adenosine ReceptorN1-propyl substitution; C8-phenylsulfonamide with 4-chlorophenyl piperazineHigh affinity and selectivityPotent and selective
    Fluorinated Derivatives A2B Adenosine ReceptorIntroduction of fluoropyridine and 4-fluoropiperidine (B2509456) ringsHigh affinityDesigned for potential PET imaging of A2B receptors

    Table 1: Examples of Xanthine Derivatives Designed for Enhanced Target Selectivity. nih.govmdpi.com

    Methodological Advancements in Preclinical Assessment of Xanthine Compounds

    As novel xanthine derivatives are developed, rigorous and advanced preclinical assessment methods are essential to evaluate their potential. Modern preclinical studies go beyond basic efficacy and employ a suite of assays to build a comprehensive profile of a compound before it can be considered for clinical investigation.

    The preclinical evaluation of 7-methylxanthine (B127787) (7-MX) provides a case study for the types of methodologies employed. nih.govresearchgate.net These assessments are often conducted in accordance with established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

    Key components of a modern preclinical assessment pipeline for a xanthine compound include:

    Acute and Repeated Dose Toxicity Studies: These studies are performed in multiple animal models (e.g., rats and mice) to establish the compound's general toxicity profile. For example, a repeated dose 28-day oral toxicity study conducted as per OECD guideline 407 helps determine the no-observed-adverse-effect level (NOAEL). nih.govresearchgate.net

    Cellular Toxicity Assays: The effect of the compound on cell viability is evaluated using a panel of cell lines. This often includes both normal and cancerous cell lines to assess potential cytotoxicity and therapeutic index. Examples of cell lines used include normal breast epithelial cells (fR2), rat brain glioma cells (C6 glioma), and human colorectal cells (Caco-2). nih.gov The IC50 value, or the concentration at which 50% of cell growth is inhibited, is a key metric derived from these assays. nih.gov

    Permeability and Uptake Assays: For orally administered drugs, assessing intestinal permeability is crucial. The Caco-2 cell line, which differentiates to form a monolayer of cells mimicking the intestinal barrier, is a widely used in vitro model for this purpose. nih.gov

    Genotoxicity Assays: To assess the potential of a compound to cause genetic mutations, tests like the Ames test are conducted using bacterial strains such as Salmonella typhimurium (e.g., TA98 and TA100 strains) with and without metabolic activation. researchgate.net

    These advanced and standardized methodologies provide a robust framework for the preclinical evaluation of new xanthine derivatives, ensuring a thorough characterization of their biological properties. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 3-(2-hydroxyethyl)-1-methylxanthine, and how can purity be validated?

    • Methodological Answer : Synthesis typically involves alkylation of xanthine derivatives at the N1 and N3 positions. To ensure high yield, use controlled alkylation with 2-hydroxyethylating agents (e.g., ethylene oxide derivatives) under inert conditions. Purification via recrystallization or HPLC is critical. Validate purity using melting point analysis (≥300°C as a reference ) and spectroscopic techniques like 1^1H/13^13C NMR, comparing chemical shifts to structurally similar derivatives (e.g., 3-(2-methylpropyl)-1-methylxanthine, where C-6 resonates at ~149.9 ppm ).

    Q. Which analytical techniques are most reliable for confirming the structural identity of 3-(2-hydroxyethyl)-1-methylxanthine?

    • Methodological Answer : Combine mass spectrometry (exact mass: 166.049 Da for the parent compound ) with 13^13C NMR to resolve ambiguities in substitution patterns. For example, the hydroxyethyl group’s carbons should show distinct shifts in the 60–70 ppm range, while the xanthine core aligns with literature values (e.g., C-2 at ~151 ppm ). Differential scanning calorimetry (DSC) can further confirm thermal stability (melting point ≥300°C ).

    Advanced Research Questions

    Q. How do substitution patterns at the xanthine 3-position influence enzymatic oxidation by xanthine oxidase (XO), and how can contradictory kinetic data be resolved?

    • Methodological Answer : Methyl or hydroxyethyl groups at N3 alter XO’s regioselectivity. For instance, 1-methyl derivatives are oxidized at position 8, while 3-methyl derivatives react at C6 . To resolve contradictions in kinetic data (e.g., conflicting VmaxV_{max} values), perform comparative studies using isothermal titration calorimetry (ITC) to measure binding affinities and stopped-flow spectroscopy to track reaction intermediates. Control for tautomeric forms, as 2-hydroxypurine derivatives adopt specific tautomers that dictate reactivity .

    Q. What experimental strategies mitigate interference from 3-(2-hydroxyethyl)-1-methylxanthine in superoxide radical assays using xanthine/XO systems?

    • Methodological Answer : Hydroxyethyl substituents may alter radical generation kinetics. Pre-incubate the compound with XO and monitor O2_2^- production via cytochrome c reduction or fluorescence probes (e.g., hydroethidine). Compare results to unmodified xanthine controls . If interference occurs, use competitive inhibitors like allopurinol or switch to alternative superoxide sources (e.g., menadione). Validate with electron paramagnetic resonance (EPR) to confirm radical specificity.

    Q. How can researchers reconcile discrepancies in the metabolic fate of hydroxyethyl-substituted xanthines across in vitro and in vivo models?

    • Methodological Answer : Discrepancies often arise from differences in enzyme isoforms or compartmentalization. Use LC-MS/MS to track metabolites in hepatocyte cultures (in vitro) versus plasma/urine (in vivo). For example, 7-(2-hydroxyethyl)-1,3-dimethylxanthine (etofylline) shows convulsant effects in vivo but not in isolated enzyme assays , highlighting the need for multi-model validation. Incorporate knockout animal models (e.g., XO-deficient mice) to isolate metabolic pathways .

    Q. What computational approaches predict the ligand specificity of transporters for 3-(2-hydroxyethyl)-1-methylxanthine?

    • Methodological Answer : Molecular docking and MD simulations can model interactions with transporters like YgfO. Focus on purine position modifications: wild-type YgfO poorly binds 7- or 8-methylxanthine but accommodates hydroxyethyl groups at N3 . Validate predictions with radiolabeled uptake assays (e.g., 3^3H-xanthine) in transfected cell lines. Compare binding free energies (ΔG) to known ligands (e.g., 9-methylxanthine) .

    Data Contradiction Analysis

    Q. How should researchers address conflicting reports on the antioxidant/pro-oxidant duality of 3-(2-hydroxyethyl)-1-methylxanthine?

    • Methodological Answer : Context-dependent effects (e.g., concentration, redox environment) are likely. Use a tiered approach:

    In vitro : Measure ROS scavenging in cell-free systems (e.g., ORAC assay) versus pro-oxidant effects in HL-60 cells using DCFH-DA .

    In vivo : Assess oxidative stress markers (e.g., malondialdehyde, SOD activity) in model organisms .

    Mechanistic studies : Employ EPR to detect compound-derived radicals or chelation of metal ions (e.g., Fe2+^{2+}) that drive Fenton reactions .

    Tables for Key Data

    Property Value/Technique Reference
    Melting Point≥300°C
    13^13C NMR (C-6 shift)~149.9 ppm (similar to uric acid derivatives)
    XO Oxidation Site (N3-substituent)Preferential attack at C6
    SOD Assay InterferenceRequires validation via EPR/cytochrome c

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.